1-(Difluoromethyl)naphthalene-7-acetic acid
Description
Properties
Molecular Formula |
C13H10F2O2 |
|---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[8-(difluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)10-3-1-2-9-5-4-8(6-11(9)10)7-12(16)17/h1-6,13H,7H2,(H,16,17) |
InChI Key |
UCKYBFARCYRGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)C(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-7-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-7-acetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. Detailed studies on its mechanism of action are limited, but it is likely to involve modulation of specific biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(Difluoromethyl)naphthalene-7-acetic acid with related compounds:
*Inferred from fluorinated analogs and NAA data.
Key Observations :
- Solubility : Like NAA, the difluoromethyl derivative is expected to exhibit low water solubility, favoring formulation as salts (e.g., sodium) for agricultural applications .
- Stability: Fluorine’s electron-withdrawing effect likely enhances resistance to oxidative and enzymatic degradation compared to non-fluorinated analogs .
Plant Growth Regulation
NAA is widely used to promote root formation in crops. The difluoromethyl analog may offer prolonged activity due to reduced metabolism, as seen in other fluorinated agrochemicals. For example, fluorinated pyrethroids exhibit enhanced insecticidal persistence .
Antioxidant Potential
NAA derivatives have shown antioxidant activity in DPPH and FRAP assays . The difluoromethyl group could modulate redox properties by stabilizing radical intermediates, though this requires experimental validation.
Toxicity and Environmental Behavior
- Fluorinated Analogs: Fluorine can reduce toxicity by blocking metabolic activation pathways. For instance, fluorinated aromatic compounds often exhibit lower genotoxicity than chlorinated analogs .
Biological Activity
1-(Difluoromethyl)naphthalene-7-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances its reactivity and biological potency, making it a valuable subject for research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
1-(Difluoromethyl)naphthalene-7-acetic acid is characterized by a naphthalene ring substituted at the 7-position with an acetic acid moiety and a difluoromethyl group at the 1-position. This configuration not only influences its chemical reactivity but also its interaction with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid moiety | Lacks difluoromethyl group; simpler structure |
| Naphthalen-2-acetic acid | Naphthalene ring substituted at 2-position | Different substitution pattern affecting activity |
| 1-(Trifluoromethyl)naphthalene-3-acetic acid | Similar fluorinated structure | Trifluoromethyl group may alter biological activity |
| 2-(4-Nitrophenyl)acetic acid | Naphthalene derivative with nitro group | Contains a nitro group instead of difluoromethyl |
The biological activity of 1-(difluoromethyl)naphthalene-7-acetic acid can be attributed to its ability to interact with various cellular pathways. Research indicates that compounds with similar naphthalene structures can act as inhibitors in critical signaling pathways, such as the Keap1-Nrf2 pathway, which is essential for cellular defense against oxidative stress.
Case Studies
- Nrf2 Activation : A study demonstrated that naphthalene derivatives could stimulate the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes. Compounds structurally related to 1-(difluoromethyl)naphthalene-7-acetic acid were shown to enhance the expression of cytoprotective proteins like HO-1 and NQO1, indicating their potential in combating oxidative stress-related diseases .
- Antimicrobial Activity : Another investigation highlighted the enhanced antibacterial properties of difluoromethyl-substituted compounds against various pathogens, including Mycobacterium smegmatis. The presence of the difluoromethyl group significantly improved their selectivity and efficacy .
In Vitro Studies
In vitro studies on similar naphthalene derivatives have shown varying degrees of cytotoxicity and anti-inflammatory effects. For instance, certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting potential applications in cancer therapy .
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis while maintaining enantiomeric purity?
- Answer: Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress in real time. Chiral HPLC with cellulose-based columns ensures enantiomeric excess (>98%). Batch-to-batch consistency is validated via Statistical Process Control (SPC) charts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
